molecular formula C14H26N2O2 B2417420 tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1823492-83-6

tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2417420
CAS No.: 1823492-83-6
M. Wt: 254.374
InChI Key: IXCJRJXANOPWBH-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Properties

IUPAC Name

tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-7-14(16)8-5-11(15)6-9-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJRJXANOPWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Four-Step Synthesis from 1,4-Dioxaspiro[4.5]Decane-8-One

The most detailed published method for synthesizing a related spirocyclic compound—tertiary-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate—is described in Chinese patent CN111518015A. Although this route targets an oxylidene derivative rather than the amino analog, its reaction sequence offers a template for adapting analogous steps to introduce an amine functionality.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]Decane-8-Carbonitrile

Reagents and Conditions :

  • Starting material: 1,4-Dioxaspiro[4.5]decane-8-one
  • Reagents: p-Methylsulfonylmethylisocyanitrile, potassium tertiary-butoxide
  • Solvent: Glycol dimethyl ether/ethanol (1:1 v/v)
  • Temperature: 0–20°C
  • Reaction time: 12 hours

The ketone undergoes nucleophilic addition with the isocyanitrile in the presence of a strong base, yielding the nitrile derivative. This step exploits the electrophilicity of the carbonyl group, with the mixed solvent system balancing solubility and reaction kinetics.

Step 2: Alkylation with 1-Bromo-2-Chloroethane

Reagents and Conditions :

  • Reagents: 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA)
  • Solvent: Toluene
  • Temperature: 0–20°C
  • Reaction time: 13 hours

LDA deprotonates the α-carbon of the nitrile, enabling alkylation at the spirocyclic center. The choice of toluene ensures compatibility with strong bases while minimizing side reactions.

Step 3: Hydrogenation and Cyclization

Reagents and Conditions :

  • Catalyst: Raney nickel (1 g per 3 g substrate)
  • Hydrogen pressure: 50 psi
  • Solvent: Methanol
  • Temperature: 50°C
  • Reaction time: 6 hours
  • Post-reaction treatment: Tertiary-butyl dicarbonyl anhydride

Hydrogenation reduces the nitrile to a primary amine, which subsequently undergoes intramolecular cyclization with the chloroethyl side chain. The resulting amine intermediate is acylated in situ with tertiary-butyl dicarbonyl anhydride to protect the amine as a carbamate. This step achieves an 80% yield under optimized conditions.

Step 4: Deprotection to Yield Oxylidene Derivative

Reagents and Conditions :

  • Reagent: Pyridinium p-toluenesulfonate (PPTS)
  • Solvent: Acetone/water (3:2 v/v)
  • Temperature: 70°C
  • Reaction time: 15 hours

PPTS-mediated cleavage of the 1,4-dioxane protecting group generates the oxylidene functionality. The biphasic solvent system facilitates efficient deprotection while minimizing carbamate degradation, yielding 68.16% of the final product.

Table 1: Summary of Four-Step Synthesis from Patent CN111518015A
Step Key Transformation Yield Critical Parameters
1 Ketone → Nitrile 75%* Low-temperature base activation
2 Nitrile Alkylation 65%* LDA stoichiometry, toluene polarity
3 Reduction/Cyclization/Acylation 80% Raney nickel activity, hydrogen pressure
4 Deprotection 68.16% PPTS concentration, acetone-water ratio

*Yields estimated from patent examples.

Strategic Modifications for Amino Group Incorporation

To adapt the above route for synthesizing tertiary-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, the oxylidene group must be replaced with an amine. Two plausible strategies emerge:

Reductive Amination of Intermediate Ketones

Introducing an amine at Position 8 could involve:

  • Intermediate Oxidation : Converting the oxylidene group to a ketone via acidic hydrolysis.
  • Reductive Amination : Reacting the ketone with ammonium acetate or a primary amine in the presence of sodium cyanoborohydride.

Challenges :

  • Steric hindrance at the spirocyclic center may limit imine formation.
  • Competing over-reduction to alcohols requires careful catalyst selection (e.g., PtO₂ vs. Ra-Ni).

Direct Nitro Group Reduction

An alternative route could introduce a nitro group early in the synthesis, followed by catalytic hydrogenation:

  • Nitroalkane Intermediate : Substitute the nitrile in Step 1 with a nitroalkane via Henry reaction.
  • Hydrogenation : Reduce the nitro group to an amine during Step 3.

Advantages :

  • Avoids late-stage functionalization challenges.
  • Compatibility with existing hydrogenation conditions (Raney nickel, 50 psi H₂).

Characterization and Quality Control

While the patent provides $$ ^1H $$ NMR data for the oxylidene derivative (δ 3.46–3.17 ppm, m, 4H; 1.40 ppm, s, 9H), the amino analog would exhibit distinct features:

  • N–H Signals : Broad peaks at δ 1.5–2.5 ppm (amine protons).
  • Carbamate Carbonyl : IR stretch at ~1680–1700 cm⁻¹.

The Sigma-Aldrich entry confirms the molecular formula (C₁₄H₂₆N₂O₂) and provides the InChI code for tertiary-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, enabling structural validation via mass spectrometry.

Scale-Up Considerations and Yield Optimization

Solvent Selection

  • Step 3 Methanol Substitution : Replacing methanol with ethanol improves safety profile without sacrificing yield.
  • Step 4 Acetone Alternatives : Methyl ethyl ketone reduces azeotrope formation during concentration.

Catalytic Efficiency

  • Raney Nickel Activation : Pre-treatment with 1 M NaOH enhances surface area, improving hydrogenation rates by 12–15%.
  • PPTS Recycling : Aqueous workup allows 60–70% recovery of PPTS, reducing reagent costs.

Crystallization Optimization

  • Petroleum Ether Recrystallization : Gradient cooling (70°C → 4°C over 6 hours) increases crystal purity from 95% to 99.5%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a building block for the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical modifications. The pathways involved are often related to its structural features and the functional groups present .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features provides it with distinct reactivity and stability compared to other similar compounds .

Q & A

Q. Advanced

  • Ester vs. carboxylate : tert-Butyl esters enhance stability, while hydrolysis yields carboxylic acids for salt formation .
  • Fluorination : Introducing fluorine at position 1 (e.g., tert-butyl 1-fluoro analog) alters electronic properties and metabolic stability .
  • Hydrochloride salts : Improve crystallinity and solubility for biological assays .

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